2-Methoxy-2-methylpropane-1-sulfonamide
Description
Overview of Sulfonamide Functional Groups in Contemporary Organic Synthesis
The sulfonamide functional group, with the general structure R-S(=O)₂-NR'R'', is a cornerstone in the field of organic chemistry. wikipedia.org It consists of a sulfonyl group (–SO₂–) directly attached to an amine group. wikipedia.org This moiety is generally unreactive and possesses a rigid structure, which often results in sulfonamide-containing compounds being crystalline solids. wikipedia.org This property is historically significant, as the formation of a sulfonamide derivative has been a classic method for identifying amines based on the derivative's melting point. wikipedia.org
In contemporary organic synthesis, the sulfonamide group is valued for its stability and its presence in a vast array of biologically active molecules. Many important pharmaceuticals contain this functional group. wikipedia.org Beyond medicinal chemistry, sulfonamides serve as versatile intermediates and directing groups in various chemical transformations. The synthesis of sulfonamides is most classically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. tandfonline.com However, due to limitations such as harsh reaction conditions, extensive research has been dedicated to developing alternative and milder synthetic routes. tandfonline.com
Contextualization of 2-Methoxy-2-methylpropane-1-sulfonamide within Modern Chemical Research Disciplines
This compound is an alkyl sulfonamide characterized by a primary sulfonamide group (–SO₂NH₂) and a unique alkyl substituent: a 2-methoxy-2-methylpropyl group. This structure combines a sterically bulky tertiary carbon center adjacent to the sulfonyl group with an ether functionality.
Currently, this compound is primarily available commercially as a building block for research and development purposes. biosynth.combldpharm.com Its specific applications in published, peer-reviewed research are not extensively documented, suggesting it is a specialized reagent rather than a widely studied compound in its own right.
Within chemical research, its utility can be inferred from its structure. As a primary sulfonamide, the nitrogen atom is available for further functionalization, such as alkylation or arylation, to create more complex secondary or tertiary sulfonamides. The bulky, ether-containing side chain could be employed in several contexts:
Medicinal Chemistry: As a fragment for introduction into larger molecules during drug discovery campaigns. The combination of a sulfonamide (a known pharmacophore) with a lipophilic, flexible ether side chain could be used to probe binding pockets of biological targets.
Organic Synthesis: The alkyl group's steric bulk may influence the stereochemical outcome of reactions at or near the sulfonamide group. It could serve as a precursor for creating compounds where this specific moiety is desired for tuning physical properties like solubility or crystallinity.
Significance and Research Trajectories for this compound
The significance of this compound lies in its potential as a versatile synthetic intermediate. While not a widely known compound itself, its distinct structural features suggest several promising avenues for future research.
Potential Research Trajectories:
Derivative Synthesis and Library Generation: A primary research trajectory would involve using this compound as a starting material to generate a library of novel secondary and tertiary sulfonamides. By reacting the primary sulfonamide with a diverse range of electrophiles (e.g., alkyl halides, acyl chlorides), a collection of new chemical entities could be synthesized for screening in various biological assays.
Investigation as a Chiral Auxiliary or Ligand: Although the molecule itself is achiral, its derivatives could be explored in asymmetric synthesis. The sterically demanding alkyl group could potentially influence stereoselectivity in reactions if the molecule is incorporated into a chiral catalyst or auxiliary.
Physical Organic Chemistry Studies: The compound could be used in studies to probe the electronic and steric effects of its unique alkyl group on the properties of the sulfonamide moiety. For example, research could focus on its acidity (pKa), hydrogen bonding capabilities, and conformational preferences, comparing them to simpler alkyl sulfonamides. This fundamental data could inform the design of future molecules with tailored properties.
Materials Science Applications: Sulfonamide-containing polymers are an area of active research. The 2-methoxy-2-methylpropyl group could be incorporated into monomers to create polymers with specific thermal properties, solubility profiles, or surface activities.
In essence, while this compound is currently a niche chemical, its structure presents a platform for innovation in synthetic methodology, medicinal chemistry, and materials science.
Compound Data
Below are the computed properties for this compound.
| Property | Value |
| CAS Number | 808148-28-9 |
| Molecular Formula | C₅H₁₃NO₃S |
| Molecular Weight | 167.23 g/mol |
| SMILES | CC(C)(CS(=O)(=O)N)OC |
| MDL Number | MFCD29984810 |
Data sourced from Biosynth and BLD Pharm. biosynth.combldpharm.com
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-2-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO3S/c1-5(2,9-3)4-10(6,7)8/h4H2,1-3H3,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKKPKLBKAGHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methoxy 2 Methylpropane 1 Sulfonamide and Its Analogues
Direct Synthetic Routes to 2-Methoxy-2-methylpropane-1-sulfonamide
These methods focus on the final step of creating the sulfonamide moiety on a molecule that already contains the 2-methoxy-2-methylpropyl group.
A primary and widely employed method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl halide, typically a sulfonyl chloride. chemrxiv.org In the context of this compound, this involves the reaction of the precursor amine, 2-methoxy-2-methylpropan-1-amine, with a suitable sulfonylating agent. The reaction is a nucleophilic substitution where the amine attacks the electrophilic sulfur atom of the sulfonyl halide, leading to the formation of the S-N bond. organic-chemistry.org
This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide (e.g., HCl) that is formed as a byproduct. The choice of solvent and reaction conditions can be optimized to achieve high yields. While sulfonyl chlorides are common, sulfonyl fluorides can also be used, sometimes offering different reactivity and selectivity profiles. chemrxiv.org
| Reagent Type | Example | Role in Synthesis |
| Amine Precursor | 2-methoxy-2-methylpropan-1-amine | Provides the nitrogen and the alkyl scaffold. |
| Sulfonylating Agent | Sulfuryl chloride (SO₂Cl₂) | Source of the sulfonyl group (-SO₂-). |
| Base | Triethylamine, Pyridine | Scavenges the acid byproduct (e.g., HCl). |
| Solvent | Dichloromethane, Diethyl ether | Provides the reaction medium. |
An alternative route to sulfonamides involves the oxidation of the corresponding sulfinamide. This two-step approach first requires the synthesis of the sulfinamide, 2-methoxy-2-methylpropane-1-sulfinamide, which is then oxidized to the sulfonamide. A common method involves reacting methyl sulfinates with lithium amides, which is followed by oxidation of the resulting sulfinamide to yield the final sulfonamide product. organic-chemistry.org
This pathway avoids the use of potentially hazardous or unstable sulfonylating agents. The oxidation step can be achieved using a variety of common oxidizing agents, offering flexibility in the synthetic design. organic-chemistry.org
| Oxidizing Agent | Abbreviation | Typical Conditions |
| Hydrogen Peroxide | H₂O₂ | Often used in combination with a catalyst. |
| meta-Chloroperoxybenzoic acid | m-CPBA | Effective under mild conditions. |
| Potassium permanganate | KMnO₄ | A strong oxidizing agent. |
| Oxone | 2KHSO₅·KHSO₄·K₂SO₄ | A versatile and stable oxidizing agent. |
Modern synthetic chemistry has pursued more direct methods for creating C-S bonds, bypassing the need for pre-functionalized starting materials like amines or thiols. nih.gov One such strategy involves the use of sulfur dioxide surrogates, such as the complex formed between DABCO and sulfur dioxide (DABSO). organic-chemistry.org In this type of reaction, an organometallic reagent (e.g., a Grignard or organolithium reagent) derived from the 2-methoxy-2-methylpropane scaffold can react with DABSO to form a sulfinate. This sulfinate intermediate can then be converted in-situ to the desired sulfonamide by treatment with an aminating agent and an oxidant, such as sodium hypochlorite (B82951) (bleach). organic-chemistry.org
These methods are part of a broader field of C-H functionalization, which seeks to directly convert C-H bonds into C-S bonds. While challenging, particularly for unactivated alkanes, these approaches offer high atom economy and can shorten synthetic sequences. nih.gov
Synthetic Approaches to the 2-Methoxy-2-methylpropane Core Structure
The synthesis of the carbon framework of the molecule is a critical prerequisite for the direct sulfonylation methods described above.
The 2-methoxy-2-methylpropane structure, also known as methyl tert-butyl ether (MTBE), is a classic example of an ether. hangdachem.comhangdachem.com A common and effective method for its preparation is the Williamson ether synthesis. youtube.comshaalaa.com This reaction involves a nucleophilic substitution mechanism. For the synthesis of this particular ether, the most effective strategy is to react sodium tert-butoxide with a methyl halide, such as methyl bromide or methyl iodide. shaalaa.comdoubtnut.comyoutube.com
In this approach, the nucleophile is the tertiary alkoxide, and the electrophile is the unhindered methyl halide. This combination favors the SN2 substitution pathway and avoids the competing E2 elimination reaction that would dominate if a tertiary halide were reacted with a primary alkoxide (e.g., sodium methoxide). youtube.com
An alternative route involves the acid-catalyzed reaction of tert-butanol (B103910) with methanol (B129727). In this case, the acid protonates the hydroxyl group of the tert-butanol, which then leaves as a water molecule to form a stable tertiary carbocation. This carbocation is then attacked by methanol to form the ether after deprotonation. This pathway proceeds via an SN1 mechanism.
| Method | Nucleophile | Electrophile | Mechanism | Key Advantage |
| Williamson Synthesis | Sodium tert-butoxide | Methyl halide (e.g., CH₃Br) | SN2 | Avoids elimination, high yield. youtube.comshaalaa.com |
| Acid-Catalyzed | Methanol | Protonated tert-butanol | SN1 | Uses simple alcohol starting materials. |
Developing the 2-methoxy-2-methylpropane core can also be envisioned from a simple branched alkane like isobutane. This requires the regioselective functionalization of the alkane to introduce the necessary oxygen and sulfonamide (or precursor) functionalities at specific positions. The challenge lies in controlling the site of the reaction on the alkane scaffold.
N-centered radicals can be used to direct the functionalization of remote C-H bonds. researchgate.net For instance, strategies involving 1,5-hydrogen atom transfer (HAT) have been developed to selectively functionalize specific carbon atoms in a chain. While often applied to more complex systems, the underlying principles of controlling reactivity based on transition state geometry are relevant. researchgate.net Transition-metal-catalyzed C-H activation is another powerful tool for the regioselective functionalization of hydrocarbons, providing routes to introduce functional groups that can then be converted to the desired ether and sulfonamide moieties. shu.ac.uk These advanced methods offer potential pathways to construct the core structure from simple, abundant starting materials.
One-Step Syntheses of 2-Methoxy-2-methylpropane from Precursors (e.g., 2-methylpropan-2-ol)
The direct one-step synthesis of this compound from precursors such as 2-methylpropan-2-ol (tert-butanol) is not prominently described in the scientific literature. The more common approach involves the synthesis of the ether precursor, 2-methoxy-2-methylpropane (methyl tert-butyl ether, MTBE), followed by subsequent functionalization to introduce the sulfonamide group.
One of the most established methods for the synthesis of 2-methoxy-2-methylpropane is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the context of 2-methoxy-2-methylpropane, 2-methylpropan-2-ol is typically treated with a strong base, such as sodium hydride, to form the sodium tert-butoxide. This alkoxide then reacts with a methyl halide, such as methyl iodide or methyl bromide, to yield the desired ether.
Reaction Scheme:
(CH₃)₃COH + NaH → (CH₃)₃CONa + H₂ (CH₃)₃CONa + CH₃Br → (CH₃)₃COCH₃ + NaBr
This two-step process, starting from 2-methylpropan-2-ol, is a reliable method for the preparation of the 2-methoxy-2-methylpropane core structure.
Synthesis of Structurally Related Sulfonamide Derivatives
The versatility of the sulfonamide functional group allows for the synthesis of a wide array of derivatives through modifications at the nitrogen atom or alterations to the alkyl and ether components of the molecule.
N-Substituted Alkyl Sulfonamides (e.g., N-ethyl-2-methoxy-2-methylpropane-1-sulfonamide)
The synthesis of N-substituted alkyl sulfonamides, such as N-ethyl-2-methoxy-2-methylpropane-1-sulfonamide, is typically achieved through the reaction of a corresponding sulfonyl chloride with a primary or secondary amine. This reaction, often carried out in the presence of a base to neutralize the hydrogen chloride byproduct, is a fundamental transformation in organic chemistry.
For the synthesis of N-ethyl-2-methoxy-2-methylpropane-1-sulfonamide, the precursor 2-methoxy-2-methylpropane-1-sulfonyl chloride would be reacted with ethylamine. The general reaction is as follows:
RSO₂Cl + R'NH₂ → RSO₂NHR' + HCl
The synthesis of the required 2-methoxy-2-methylpropane-1-sulfonyl chloride would be a key preceding step, likely involving the chlorosulfonation of a suitable precursor.
General methods for the N-alkylation of primary sulfonamides also provide a route to N-substituted derivatives. These methods can involve the use of alkyl halides, sulfates, or other alkylating agents in the presence of a base.
| Starting Material | Reagent | Product |
| 2-methoxy-2-methylpropane-1-sulfonyl chloride | Ethylamine | N-ethyl-2-methoxy-2-methylpropane-1-sulfonamide |
| This compound | Ethyl iodide / Base | N-ethyl-2-methoxy-2-methylpropane-1-sulfonamide |
Analogues with Variations in the Alkyl or Ether Moieties (e.g., 2-methoxy-2-phenylpropane-1-sulfonamide, 3-methoxypropane-1-sulfonamide)
The synthesis of analogues with variations in the alkyl or ether portions of the molecule allows for the exploration of structure-activity relationships.
2-methoxy-2-phenylpropane-1-sulfonamide: This analogue introduces an aromatic phenyl group in place of a methyl group. The synthesis would likely begin with the preparation of the corresponding alcohol, 2-phenylpropan-2-ol. This alcohol can then be methylated to form 2-methoxy-2-phenylpropane, which would subsequently be functionalized to introduce the sulfonamide group at the C1 position.
3-methoxypropane-1-sulfonamide: This isomer features a linear propyl chain with a methoxy (B1213986) group at the 3-position. A potential synthetic route could start from 3-chloropropan-1-ol. The hydroxyl group could be protected, followed by nucleophilic substitution of the chloride with methoxide. Deprotection and subsequent conversion of the alcohol to a sulfonyl chloride, followed by amination, would yield the final product. Alternatively, starting from 3-methoxy-1-propanol, direct conversion to the sulfonamide could be explored.
| Compound | Key Precursor |
| 2-methoxy-2-phenylpropane-1-sulfonamide | 2-phenylpropan-2-ol |
| 3-methoxypropane-1-sulfonamide | 3-methoxy-1-propanol |
Stereoselective and Enantiospecific Synthesis of Chiral Sulfonamide Compounds
The development of stereoselective and enantiospecific methods for the synthesis of chiral sulfonamides is of significant interest due to the importance of chirality in biological systems. These methods aim to control the three-dimensional arrangement of atoms, leading to the formation of a single enantiomer or a significant enrichment of one enantiomer over the other.
General strategies for the asymmetric synthesis of chiral sulfonamides include:
Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. In the context of sulfonamides, a chiral amine or a chiral sulfonylating agent can be used. After the desired stereocenter is established, the auxiliary is removed.
Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to influence the stereoselectivity of a reaction. A variety of transition metal catalysts and organocatalysts have been developed for the asymmetric synthesis of sulfonamides. These catalysts create a chiral environment that favors the formation of one enantiomer.
Kinetic Resolution: This method involves the differential reaction of the enantiomers of a racemic mixture with a chiral reagent or catalyst. One enantiomer reacts faster than the other, allowing for their separation.
Enantiospecific synthesis refers to a reaction where the stereochemistry of the starting material directly determines the stereochemistry of the product. For example, the reaction of an enantiomerically pure chiral alcohol to form a chiral sulfonamide in a way that the stereocenter is transferred with a predictable configuration is an enantiospecific process.
Recent research has explored various methodologies for the stereoselective synthesis of sulfonamides, including the use of chiral N-sulfinylamines and the development of catalytic enantioselective C-H amination reactions. While specific examples for the direct stereoselective synthesis of this compound analogues are not extensively documented, the general principles of asymmetric synthesis provide a framework for their potential preparation.
Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 2 Methylpropane 1 Sulfonamide
Reactions at the Sulfonamide Nitrogen Atom
The nitrogen atom of the sulfonamide group is a key site for chemical modification. Its reactivity is influenced by the adjacent electron-withdrawing sulfonyl group, which increases the acidity of the N-H proton and makes the nitrogen a competent nucleophile upon deprotonation.
The sulfonamide nitrogen can participate in various nucleophilic substitution reactions, typically after being deprotonated by a suitable base. This generates a sulfonamidate anion that can react with a wide range of electrophiles. This process is fundamental for the derivatization of sulfonamides to modify their chemical and biological properties. Common derivatization strategies include alkylation and acylation. jfda-online.com These reactions are crucial for creating diverse molecular structures and for preparing analytes for certain types of analysis, such as gas chromatography, by improving their volatility and thermal stability. jfda-online.com
Table 1: Examples of Nucleophilic Derivatization at the Sulfonamide Nitrogen
| Reaction Type | Electrophile | Reagent/Conditions | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R'-X) | Base (e.g., NaH, K₂CO₃) | N-Alkyl Sulfonamide |
| N-Acylation | Acyl Chloride (R'-COCl) | Base (e.g., Pyridine, Et₃N) | N-Acyl Sulfonamide |
| N-Arylation | Aryl Halide (Ar-X) | Palladium or Copper Catalyst | N-Aryl Sulfonamide |
While 2-Methoxy-2-methylpropane-1-sulfonamide itself is an acyclic molecule, it can serve as a precursor for the synthesis of cyclic sulfonamides, known as sultams. nih.gov Sultams are important structural motifs in medicinal chemistry, exhibiting a wide array of biological activities. nih.gov The synthesis of these heterocyclic rings often involves converting the parent sulfonamide into a derivative containing a second reactive group, which can then participate in an intramolecular cyclization.
A common strategy involves transforming the sulfonamide into a "linchpin" that can undergo functional group (FG) pairing. nih.gov For instance, the molecule could be derivatized to introduce an unsaturated moiety, such as a vinyl or allyl group, at the nitrogen atom. This sets the stage for various metal-catalyzed or base-initiated cyclization reactions to form five-, six-, or seven-membered sultam rings. nih.gov
Table 2: Potential Cyclization Pathways for Derivatives of this compound
| Cyclization Strategy | Required Derivative | Typical Catalyst/Reagent | Resulting Heterocycle |
|---|---|---|---|
| Intramolecular Heck Reaction | N-allyl or N-vinyl sulfonamide with an aryl halide | Palladium catalyst | Sultam |
| Aza-Michael Addition | N-alkenyl sulfonamide | Base | Sultam |
| Ring-Closing Metathesis (RCM) | N-dienyl sulfonamide | Grubbs or Schrock catalyst | Unsaturated Sultam |
| Pauson-Khand Reaction | N-alkenyl-alkynyl sulfonamide | Cobalt catalyst | Bicyclic Sultam |
Transformations Involving the Sulfonyl Group
The sulfur atom in the sulfonyl group is at a high oxidation state (+6) and is bonded to two oxygen atoms, a nitrogen atom, and a carbon atom. This arrangement allows for specific transformations, including reduction and conversion to related sulfur-based functional groups.
The sulfonyl group is generally stable but can be reduced under specific conditions. A significant transformation is the reductive cleavage of the carbon-sulfur (C–S) and nitrogen-sulfur (N–S) bonds. One effective method for this double reductive cleavage in related cyclic sulfonamides involves using magnesium in methanol (B129727) (Mg-MeOH). nih.gov This process effectively removes the entire sulfonyl group, converting the molecule into the corresponding amine. nih.gov While this reaction has been reported for benzo-fused cyclic sulfonamides, the principle can be applied to acyclic systems. nih.gov The reactivity in some cases can be influenced by other substituents on the molecule. nih.gov
Table 3: General Conditions for Reductive Cleavage of Sulfonamides
| Reagent System | Bonds Cleaved | Typical Conditions | Product |
|---|---|---|---|
| Mg-MeOH | C-S and N-S | Mg turnings, Iodine (catalyst), Methanol, Room Temperature or 50 °C | Amine |
| Li/NH₃ (Birch Reduction) | C-S and N-S | Liquid Ammonia, Lithium metal | Amine |
Sulfonamides are precursors to sulfonimidamides, which are aza-analogs where one of the sulfonyl oxygens is replaced by an imidic nitrogen (=NR). nih.govnih.gov These compounds are of growing interest in medicinal chemistry as potential bioisosteres of sulfonamides. researchgate.net A convenient one-pot method to synthesize sulfonimidamides from sulfonamides involves the in situ formation of a sulfonimidoyl chloride, which then undergoes nucleophilic substitution with an amine. researchgate.net Other modern synthetic routes have been developed, including those mediated by hypervalent iodine reagents. nih.govnih.gov
Table 4: Synthetic Routes from Sulfonamides to Sulfonimidamides
| Method | Key Intermediates | Reagents | Key Features |
|---|---|---|---|
| One-Pot Chlorination/Substitution | Sulfonimidoyl chloride | PPh₃/NCS or (COCl)₂, followed by an amine (R'-NH₂) | Operationally simple and avoids handling hazardous intermediates. researchgate.net |
| Hypervalent Iodine-Mediated Amination | Alkoxy-amino-λ⁶-sulfanenitrile | PhIO, Ammonium Carbamate, Alcohol | A one-pot process involving N and O transfer to a sulfur intermediate. nih.gov |
Reactivity of the Ether and Alkyl Moieties
The 2-methoxy-2-methylpropane portion of the molecule consists of a tertiary alkyl group attached to a methoxy (B1213986) group, forming a tert-butyl methyl ether structure. Ethers are generally unreactive towards many reagents, making them useful as solvents. libretexts.org However, the C-O bond of an ether can be cleaved under strongly acidic conditions. libretexts.org
The cleavage of this compound with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) is expected to proceed via an Sₙ1 mechanism. libretexts.org This pathway is favored because the reaction involves the protonation of the ether oxygen, creating a good leaving group (methanol). The subsequent departure of methanol generates a stable tertiary carbocation (the tert-butyl cation). This carbocation is then rapidly attacked by the halide nucleophile (e.g., I⁻) to form a tert-alkyl halide. libretexts.orgdoubtnut.com Due to the stability of the tertiary carbocation, this cleavage occurs readily. The methanol produced will react further with excess acid to yield the corresponding methyl halide. libretexts.org
Table 5: Products of Acidic Cleavage of the Ether Moiety
| Reagent | Mechanism | Intermediate | Products |
|---|---|---|---|
| Excess HI | Sₙ1 | tert-butyl carbocation | 2-Iodo-2-methylpropane-1-sulfonamide and Methyl iodide |
| Excess HBr | Sₙ1 | tert-butyl carbocation | 2-Bromo-2-methylpropane-1-sulfonamide and Methyl bromide |
Cleavage Reactions of the Methoxy Ether Linkage
The ether bond in this compound, specifically a tert-butyl methyl ether structure, is susceptible to cleavage under strong acidic conditions. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds with hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org
The mechanism of this cleavage is dependent on the structure of the alkyl groups attached to the ether oxygen. Due to the presence of a tertiary carbon atom, the cleavage of this compound proceeds via a unimolecular nucleophilic substitution (Sₙ1) pathway. masterorganicchemistry.comlibretexts.org This is because the tertiary carbocation intermediate formed during the reaction is relatively stable.
The reaction mechanism involves three main steps:
Protonation: The ether oxygen is protonated by the strong acid, forming a good leaving group (an alcohol).
Carbocation Formation: The protonated ether undergoes heterolytic cleavage, where the C-O bond breaks to form methanol and a stable tertiary carbocation, 2-methyl-1-sulfonamidopropan-2-yl cation.
Nucleophilic Attack: The halide anion (e.g., Br⁻ or I⁻) from the acid attacks the carbocation, forming the final alkyl halide product.
| Reagent | Products | Mechanism |
| Hydrobromic Acid (HBr) | Methanol + 2-Bromo-2-methylpropane-1-sulfonamide | Sₙ1 |
| Hydroiodic Acid (HI) | Methanol + 2-Iodo-2-methylpropane-1-sulfonamide | Sₙ1 |
This interactive table summarizes the expected products from the acid-catalyzed cleavage of the ether linkage in this compound.
Interestingly, research on related compounds has shown that sulfonamides can themselves act as scavengers for carbocations generated during the acid-catalyzed cleavage of other types of ethers, such as p-methoxybenzyl (PMB) ethers. kiesslinglab.com
Functionalization and Derivatization of the Peripheral Alkyl Groups
Direct functionalization of the peripheral alkyl groups in this compound—the three methyl groups on the quaternary carbon and the methyl of the methoxy group—is generally challenging. These C-H bonds are unactivated and typically require harsh conditions or specialized catalytic systems for reaction.
Therefore, derivatization strategies for this class of compounds tend to focus on the more reactive sulfonamide moiety. researchgate.net A common modern approach is known as late-stage functionalization, where the sulfonamide group is viewed not as an inert endpoint but as a synthetic handle that can be converted into other functional groups. nih.govresearchgate.net These strategies often involve the initial conversion of the primary sulfonamide into a more reactive intermediate. For example, primary sulfonamides can be transformed into N-sulfonylimines, which can then generate nucleophilic sulfinate anions under N-heterocyclic carbene (NHC) catalysis. researchgate.net These sulfinates are versatile intermediates that can react with a wide range of electrophiles. nih.govresearchgate.net Another pathway involves the generation of sulfonyl radical intermediates via photocatalysis, which opens up further avenues for derivatization. acs.org
Mechanistic Investigations of Key Transformations Involving this compound
While specific mechanistic studies on this compound are not extensively documented, the reaction pathways can be inferred from the well-established chemistry of its constituent functional groups.
Reaction Pathway Analysis (e.g., Sₙ2-like transition states in sulfonamide-related reactions)
The primary sulfonamide group offers multiple sites for reactivity. The nitrogen atom, with its lone pair of electrons, is nucleophilic and can participate in bimolecular nucleophilic substitution (Sₙ2) reactions. A classic example is the N-alkylation of the sulfonamide with an alkyl halide.
In such a reaction, the sulfonamide nitrogen acts as the nucleophile, performing a "backside attack" on the electrophilic carbon of the alkyl halide. wikipedia.orgmasterorganicchemistry.com This process occurs in a single, concerted step where the new N-C bond forms simultaneously as the carbon-leaving group bond breaks. chemicalnote.com The reaction proceeds through a high-energy, pentacoordinate transition state. masterorganicchemistry.com This Sₙ2 pathway is favored for primary and methyl halides due to minimal steric hindrance. chemicalnote.com
Another key transformation is the cleavage of the S-N bond, which is central to many late-stage functionalization strategies. researchgate.net These reactions can proceed through various pathways, including reductive cleavage or mechanisms involving radical intermediates, rather than simple Sₙ2 displacement at the sulfur atom. nih.gov
Catalytic Effects on the Reactivity and Selectivity of this compound
Catalysis plays a crucial role in enabling and controlling the reactions of molecules like this compound under mild and selective conditions.
Acid Catalysis: As discussed in section 3.3.1, the cleavage of the ether linkage is catalyzed by strong acids. The catalyst's role is to protonate the ether oxygen, converting it into a better leaving group and lowering the activation energy for the C-O bond cleavage. wikipedia.org
Modern Catalytic Methods for Sulfonamide Functionalization: A variety of advanced catalytic systems can be applied to the sulfonamide group to enhance its reactivity and enable transformations that are difficult to achieve through classical methods.
| Catalysis Type | Description | Potential Application |
| Photoredox Catalysis | Utilizes visible light and a photocatalyst to generate radical intermediates under mild conditions. nih.govacs.org | Can be used to form a sulfonyl radical from the sulfonamide (via an imine intermediate) for subsequent addition reactions. acs.org |
| Transition Metal Catalysis | Employs catalysts based on metals like nickel or copper to facilitate cross-coupling reactions. acs.orgprinceton.edu | Could be used for N-arylation, forming a C-N bond between the sulfonamide nitrogen and an aryl halide. princeton.edu |
| Organocatalysis | Uses small organic molecules, such as N-Heterocyclic Carbenes (NHCs), to catalyze reactions. rsc.org | NHCs can catalyze the conversion of the primary sulfonamide into a versatile sulfinate intermediate for further derivatization. researchgate.net |
This interactive table summarizes various catalytic strategies that could be applied to modify the sulfonamide group of this compound.
These catalytic approaches, particularly in photocatalysis and transition metal catalysis, have significantly expanded the synthetic utility of the sulfonamide group, allowing it to be incorporated into complex molecules and functionalized selectively. nih.govacs.org
Structural Characterization and Solid State Chemistry
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in confirming the molecular structure of 2-Methoxy-2-methylpropane-1-sulfonamide and probing its electronic and vibrational characteristics.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR techniques, allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron density around the protons. For instance, the protons of the methyl groups attached to the quaternary carbon would appear as a singlet, as would the protons of the methoxy (B1213986) group. The methylene (B1212753) protons adjacent to the sulfonamide group would also produce a singlet. The protons of the sulfonamide NH₂ group would likely appear as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their local electronic environment. For example, the quaternary carbon atom bonded to the oxygen and two methyl groups would have a characteristic chemical shift.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish correlations between protons and carbons. A COSY spectrum would show correlations between coupled protons, although in this specific molecule, no significant proton-proton coupling is expected. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, aiding in the definitive assignment of the ¹³C NMR spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| C(CH₃)₂ | ~1.2 | ~25 |
| OCH₃ | ~3.2 | ~50 |
| CH₂SO₂ | ~3.0 | ~60 |
| C(CH₃)₂ | ~75 | |
| SO₂NH₂ | ~5.0 (broad) | - |
Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. americanpharmaceuticalreview.com The functional groups present in this compound, such as the sulfonamide and ether groups, have characteristic vibrational frequencies that can be observed in the IR and Raman spectra.
Infrared (IR) Spectroscopy: The IR spectrum would show absorption bands corresponding to the stretching and bending vibrations of the various bonds. Key expected absorptions include the N-H stretching vibrations of the sulfonamide group, typically appearing as two bands in the region of 3300-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group would be observed as strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. C-H stretching vibrations from the methyl and methylene groups would be present in the 2800-3000 cm⁻¹ region. docbrown.info The C-O stretching of the ether linkage would likely appear in the 1150-1085 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides information about the polarizability of molecular vibrations. While some vibrations may be weak or absent in the IR spectrum, they can be strong in the Raman spectrum. For instance, the S-C bond stretching would be observable in the Raman spectrum. The symmetric S=O stretching vibration is also typically a strong band in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Sulfonamide (NH₂) | N-H stretching | 3300-3400 | IR, Raman |
| Sulfonamide (SO₂) | Asymmetric S=O stretching | 1350-1300 | IR, Raman |
| Sulfonamide (SO₂) | Symmetric S=O stretching | 1160-1120 | IR, Raman |
| Alkyl (CH₃, CH₂) | C-H stretching | 2800-3000 | IR, Raman |
| Ether (C-O-C) | C-O stretching | 1150-1085 | IR |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. hangdachem.compearson.com
Molecular Ion: In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (167.23 g/mol ). biosynth.com The presence of this peak confirms the molar mass of the compound.
Fragmentation Pattern: The molecule would undergo fragmentation upon ionization. The analysis of the resulting fragment ions provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of a methyl group (CH₃), a methoxy group (OCH₃), or cleavage of the C-S bond. The relative abundance of these fragment ions helps in piecing together the molecular structure. For example, a prominent peak might be observed corresponding to the tertiary butyl cation or a fragment resulting from the loss of the sulfonamide group. Predicted collision cross-section (CCS) values for different adducts can aid in the identification of the compound and its fragments. uni.luvulcanchem.com
X-ray Crystallography Studies of this compound and Related Structures
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. msu.edu While a specific crystal structure for this compound is not publicly available, the techniques and types of analyses that would be performed are well-established.
Single-Crystal X-ray Diffraction for Molecular Conformation and Torsion Angle Determination
Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a compound in the solid state. usp.org If suitable single crystals of this compound were obtained, this technique would provide accurate bond lengths, bond angles, and torsion angles. nih.gov
Molecular Conformation: The analysis would reveal the preferred conformation of the molecule in the crystal lattice. This includes the spatial arrangement of the methoxy, methyl, and sulfonamide groups around the central carbon-carbon and carbon-sulfur bonds.
Torsion Angles: Torsion angles, which describe the rotation around a chemical bond, would be precisely determined. For instance, the torsion angle between the methoxy group and the sulfonamide group would define their relative orientation. This information is crucial for understanding steric hindrance and potential intramolecular interactions.
Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This is governed by intermolecular interactions.
Hirshfeld Surface Analysis: Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govresearchgate.netanalis.com.mynih.gov By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. This analysis would provide a detailed picture of all the intermolecular interactions, including hydrogen bonds and weaker van der Waals forces, and their relative contributions to the crystal packing. Two-dimensional fingerprint plots derived from the Hirshfeld surface would offer a quantitative summary of the different types of intermolecular contacts. researchgate.net
Investigation of Polymorphic Forms and Crystallization Behavior of Sulfonamide Compounds
The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is crucial in the characterization of sulfonamide compounds. researchgate.net Different polymorphs of the same compound can exhibit varying physical properties, including stability and solubility. The sulfonamide functional group, with its capacity for strong hydrogen bonding, plays a significant role in the formation of diverse crystal structures. wikipedia.org
Sulfonamides as a class are known to be remarkably polymorphic. researchgate.net The primary driving forces for the crystal packing in sulfonamides are strong intermolecular hydrogen bonds, often involving the N-H and S=O groups, as well as π-π interactions in aromatic sulfonamides. nih.govresearchgate.net These interactions can lead to different molecular packing behaviors and the formation of distinct crystalline patterns, such as catemers (chains) or dimers (cyclic motifs). figshare.com The specific conformation of the sulfonamide molecules can also differ between polymorphs. nih.govresearchgate.net
The crystallization process, including the choice of solvent, can influence which polymorphic form is obtained. figshare.com For instance, studies on N-phenyl benzene (B151609) sulfonamides demonstrated that the use of approximately 20 different solvents led to the crystallization of dimorphic and trimorphic forms for several compounds in the series. figshare.com Thermal analysis techniques like differential scanning calorimetry (DSC) and hot-stage microscopy (HSM) are commonly employed to characterize these different forms and observe phase transitions between them. figshare.com
While extensive research exists on the polymorphic behavior of the broader sulfonamide class, specific experimental studies detailing the polymorphic forms or the particular crystallization behavior of this compound are not available in the reviewed scientific literature. General principles suggest that its crystallization would be influenced by intermolecular forces, particularly hydrogen bonding from its sulfonamide group.
General Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₃NO₃S | biosynth.com |
| Molecular Weight | 167.23 g/mol | biosynth.com |
| CAS Number | 808148-28-9 | biosynth.com |
Computational and Theoretical Investigations of 2 Methoxy 2 Methylpropane 1 Sulfonamide
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule in the absence of experimental data. For 2-methoxy-2-methylpropane-1-sulfonamide, these methods can elucidate its electronic structure, conformational preferences, and theoretical spectroscopic parameters.
Electronic Structure, Charge Distribution, and Frontier Molecular Orbital Analysis
The electronic character of this compound is largely dictated by the highly polar sulfonamide group and the electron-donating nature of the methoxy (B1213986) and methyl groups.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. youtube.comacadpubl.eu For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms of the sulfonamide and methoxy groups, which act as electron-donating centers. acadpubl.eu Conversely, the LUMO would likely be centered on the sulfur atom and the antibonding orbitals of the S-O bonds, indicating these as the primary sites for nucleophilic attack. acadpubl.eu The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability; a larger gap suggests higher stability. acadpubl.eu
| Parameter | Predicted Value/Location |
|---|---|
| HOMO Energy | Relatively high, indicating potential for electron donation. |
| LUMO Energy | Relatively low, indicating susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Moderate, suggesting a balance of stability and reactivity. |
| HOMO Localization | Primarily on the sulfonamide nitrogen and oxygen atoms. |
| LUMO Localization | Primarily on the sulfur atom and S-O antibonding orbitals. |
Conformational Analysis and Energetic Landscape Exploration
The conformational flexibility of this compound arises from the rotation around its single bonds. A potential energy surface (PES) scan, performed using DFT or ab initio methods, can identify the most stable conformers and the energy barriers between them. researchgate.net Key rotations would include the C-S bond, the S-N bond, and the C-O bond of the methoxy group. The bulky tert-butyl group is expected to impose significant steric constraints, likely favoring staggered conformations that minimize steric hindrance between the methyl groups and the sulfonyl oxygen atoms. The relative energies of different conformers are generally found to differ by only a few kJ/mol. nih.gov
Theoretical Predictions of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural elucidation of molecules.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. For this compound, the protons of the methyl groups attached to the quaternary carbon would likely appear as a singlet in the upfield region of the ¹H NMR spectrum. The methoxy group protons would also be a singlet, slightly downfield due to the electronegativity of the oxygen atom. The CH₂ group protons adjacent to the sulfonyl group would be expected to appear further downfield.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Quaternary Carbon | 70-80 |
| CH₂ (next to SO₂) | 55-65 |
| Methoxy Carbon | 50-60 |
| Methyl Carbons | 25-35 |
Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be calculated to identify characteristic vibrational modes. researchgate.net For this molecule, strong absorption bands corresponding to the symmetric and asymmetric stretching of the S=O bonds in the sulfonamide group would be expected in the IR spectrum, typically in the range of 1100-1400 cm⁻¹. nih.gov Stretching vibrations for the N-H, C-H, and C-O bonds would also be present at their characteristic frequencies.
Molecular Mechanics and Dynamics Simulations
While quantum chemical calculations are excellent for understanding the properties of a single molecule, molecular mechanics and dynamics simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in solution.
Analysis of Conformational Flexibility and Rotational Barriers
Molecular mechanics force fields can be used to rapidly explore the conformational space of this compound. These methods can calculate the rotational barriers around the key single bonds. The rotation around the S-N bond in sulfonamides can be hindered, with energy barriers that can be significant. researchgate.net The bulky nature of the 2-methoxy-2-methylpropyl group would likely influence this rotational barrier. Similarly, the rotation of the entire sulfonyl group around the C-S bond will have a specific energy profile, with certain staggered conformations being more stable.
| Bond | Predicted Rotational Barrier (kJ/mol) |
|---|---|
| C-S Bond | Moderate, influenced by steric hindrance. |
| S-N Bond | Potentially high, characteristic of sulfonamides. researchgate.net |
| C-O (Methoxy) Bond | Low, typical for methyl ether rotation. |
Solvent Effects and Intermolecular Interactions in Solution
Molecular dynamics (MD) simulations can model the behavior of this compound in a solvent box, providing insights into solvation and intermolecular interactions. peerj.com The polar sulfonamide group would be expected to form hydrogen bonds with protic solvents like water or alcohols. The oxygen atoms of the sulfonyl group and the nitrogen atom can act as hydrogen bond acceptors, while the N-H protons can act as hydrogen bond donors. The rest of the molecule is more nonpolar and would interact through weaker van der Waals forces. MD simulations can also provide information on the dynamics of these interactions and the structure of the solvent shell around the molecule. researchgate.net The polarity of the solvent can also influence the rotational barriers within the molecule. nih.gov
Cheminformatics and Ligand-Based Computational Approaches
Cheminformatics and computational methodologies serve as powerful tools in the modern chemical sciences, enabling the prediction of molecular properties and activities without the need for empirical synthesis and testing. For this compound, these approaches offer valuable insights into its physicochemical characteristics and potential reactivity. By leveraging extensive databases and sophisticated algorithms, it is possible to generate molecular descriptors and develop predictive models that can guide further research.
Prediction of Molecular Descriptors
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These descriptors are fundamental to cheminformatics and are used in a wide range of applications, including the development of Quantitative Structure-Property/Activity Relationships (QSPR/QSAR) and for virtual screening. For this compound, key predicted descriptors include the collision cross section (CCS) and the polar surface area (PSA).
The predicted collision cross section (CCS) is a measure of the effective area of an ion in the gas phase, which is determined by its size, shape, and charge distribution. libretexts.org It is a crucial parameter in ion mobility spectrometry (IMS), a technique often coupled with mass spectrometry to improve the separation and identification of molecules. researchgate.net The CCS value is influenced by the molecule's polarizability, which represents both its spatial size and its capacity for dipole-dipole interactions with buffer gases in the IMS chamber. researchgate.net Predicted CCS values for various adducts of this compound have been calculated and are presented in the table below. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 168.06889 | 133.8 |
| [M+Na]⁺ | 190.05083 | 141.5 |
| [M-H]⁻ | 166.05433 | 134.0 |
| [M+NH₄]⁺ | 185.09543 | 154.3 |
| [M+K]⁺ | 206.02477 | 140.7 |
The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (primarily oxygen and nitrogen) in a molecule, including their attached hydrogen atoms. wikipedia.org TPSA is a widely used descriptor in medicinal chemistry to predict the transport properties of drug candidates, such as their ability to permeate cell membranes. wikipedia.org Molecules with a lower TPSA (generally below 90 Ų) are more likely to cross the blood-brain barrier. wikipedia.org For a related compound, 2-Methoxy-2-phenylpropane-1-sulfonamide, the computed TPSA is 77.8 Ų. nih.gov This value is largely dictated by the sulfonamide functional group, suggesting that this compound would have a similar TPSA value, indicating a potential for good membrane permeability.
Development of Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. researchgate.net These models are a specialized application of QSPR/QSAR and are valuable for predicting the reactivity of new compounds and for understanding reaction mechanisms.
While no specific QSRR models have been developed for this compound, extensive research has been conducted on developing QSRR models for the broader class of sulfonamides. eurekaselect.commdpi.comnih.govresearchgate.net These studies typically involve calculating a wide range of molecular descriptors (constitutional, topological, geometrical, electrostatic, and quantum-chemical) for a set of sulfonamide derivatives. researchgate.net These descriptors are then used as independent variables to build a mathematical model that can predict a specific reactivity parameter, such as chromatographic retention behavior or biological activity against a particular target. mdpi.comnih.gov
For instance, QSRR models for sulfonamides have been successfully constructed using techniques like support vector regression (SVR) coupled with algorithms like the firefly algorithm (FFA) for descriptor selection. nih.govresearchgate.net Such models can effectively predict the retention behavior of sulfonamides in high-performance liquid chromatography (HPLC), shedding light on the molecular features that govern their interactions with the stationary phase. nih.govresearchgate.net The molecular descriptors calculated for this compound could, therefore, be used as input for such established QSRR models to predict its reactivity and behavior in various chemical and biological systems.
Computational Studies of Reaction Mechanisms Relevant to this compound Synthesis and Transformation
Computational chemistry provides profound insights into the mechanisms of chemical reactions, allowing for the detailed study of reaction pathways, transition states, and intermediates that may be difficult to observe experimentally. The synthesis and transformation of sulfonamides have been the subject of numerous computational investigations, primarily using methods like Density Functional Theory (DFT). mdpi.com
The most common synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov Computational studies can model this reaction to determine the activation energies and the geometry of the transition states, helping to understand how factors like solvent and substituents affect the reaction rate and yield.
Beyond the synthesis, computational studies have explored various transformations of the sulfonamide moiety. For example, DFT calculations have been employed to investigate the OH radical addition reactions to sulfonamides in aqueous solutions. rawdatalibrary.net These studies can determine the most favorable sites for radical attack and the thermodynamic spontaneity of such reactions. rawdatalibrary.net Other research has focused on computationally investigating the mechanisms of more complex reactions, such as the enantioselective Chan–Lam S-arylation of sulfenamides, providing detailed free energy profiles for different reaction pathways and explaining the origins of stereoselectivity. researchgate.net
Various synthetic methodologies for forming the S-N bond in sulfonamides from thiols and amines have also been proposed, with reaction mechanisms often elucidated through computational analysis. rsc.org These studies help rationalize the role of catalysts and reagents in facilitating the desired transformation. While specific computational studies on the reaction mechanisms of this compound are not available in the literature, the principles and methods from these general sulfonamide studies are directly applicable. By applying DFT and other computational techniques, one could model the synthesis of this compound and predict its reactivity in various chemical transformations, providing a theoretical framework to guide experimental work.
Applications and Future Research Directions
2-Methoxy-2-methylpropane-1-sulfonamide as a Versatile Organic Building Block in Advanced Synthesis
This compound serves as a valuable building block in organic synthesis due to its distinct structural features. The molecule incorporates a primary sulfonamide group (-SO2NH2) and a sterically significant 2-methoxy-2-methylpropyl backbone. The primary sulfonamide is a key functional handle, offering a site for various chemical transformations. The two acidic protons on the nitrogen atom can be selectively removed to generate a potent nucleophile, which can then participate in N-alkylation, N-arylation, and acylation reactions to create a diverse array of derivatives.
The decomposition of N-tosyl-1,2,3-triazoles in the presence of alcohols is a known method to form synthetically versatile N-(2-alkoxyvinyl)sulfonamides, highlighting the reactivity and utility of the sulfonamide moiety in constructing complex molecular frameworks. nih.gov While specific synthetic applications of this compound are not extensively documented, its structure allows for its use in analogous transformations. The neopentyl-like scaffold, featuring a quaternary carbon, provides significant steric bulk, which can be exploited to influence the stereochemical outcome of reactions or to modulate the physical properties of target molecules. The integrated methoxy (B1213986) group can act as a hydrogen bond acceptor or a coordinating site for metal catalysts, further expanding its synthetic utility.
Table 1: Physicochemical Properties and Identifiers for this compound
| Property | Value |
|---|---|
| CAS Number | 808148-28-9 biosynth.com |
| Molecular Formula | C5H13NO3S biosynth.comuni.lu |
| Molecular Weight | 167.23 g/mol biosynth.com |
| SMILES | CC(C)(CS(=O)(=O)N)OC biosynth.comuni.lu |
| InChIKey | WKKKPKLBKAGHFU-UHFFFAOYSA-N uni.lu |
| Predicted XlogP | -0.6 uni.lu |
Contribution to the Design and Synthesis of Novel Chemical Entities
The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized for its presence in a wide range of therapeutic agents. researchgate.netnih.gov Sulfonamides are considered an important class of drugs with applications including antibacterial, antitumor, and diuretic agents. nih.gov The incorporation of the 2-methoxy-2-methylpropane-1-sulfonyl group into new molecules is a promising strategy for the development of novel chemical entities with unique pharmacological profiles.
The structural diversity of sulfonamides, represented by the general formula R-SO2NHR', allows for extensive modification to fine-tune their biological activity. nih.gov By using this compound as a scaffold, medicinal chemists can introduce a substituent that combines moderate lipophilicity with a hydrogen-bonding methoxy group. This combination can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The synthesis of "sulfonamide hybrids," where the sulfonamide moiety links two or more different pharmacologically active scaffolds, is a modern approach in drug discovery. nih.gov The 2-methoxy-2-methylpropane-1-sulfonyl group could be used to create such hybrids, potentially leading to multifunctional drugs with enhanced efficacy or novel mechanisms of action. mdpi.com
Table 2: Examples of Drug Classes Containing the Sulfonamide Moiety
| Drug Class | Example |
|---|---|
| Antibacterial | Sulfanilamide nih.gov |
| Antitumor | Tasisulam acs.org |
| Diuretic | Hydrochlorothiazide researchgate.net |
| Anti-Carbonic Anhydrase | Acetazolamide nih.gov |
| Antidiabetic | Glibenclamide |
| Antiviral | Amprenavir |
Advancements in Sulfonamide Chemistry through In-depth Study of this compound
A thorough investigation of this compound can contribute significantly to the fundamental understanding of sulfonamide chemistry. The study of its reactivity, stability, and spectroscopic properties can provide valuable data on aliphatic sulfonamides, which are less explored compared to their aromatic counterparts. The interaction between the ether oxygen and the sulfonamide group may influence the compound's conformational preferences and electronic properties, such as the acidity of the N-H protons.
Recent advancements in synthetic chemistry have introduced novel methods for creating sulfonamides, including innovative strategies for S-N bond construction, C-N cross-coupling, and direct C-H sulfonamidation. researchgate.net Applying these modern techniques to the synthesis and derivatization of this compound could serve to validate their utility and expand their scope. Furthermore, the field of sulfur-based functional groups is evolving, with growing interest in aza-variants of sulfonamides like sulfonimidamides and sulfondiimidamides. acs.orgnih.gov A deep understanding of the parent sulfonamide structure, as exemplified by this compound, is crucial for the rational design and synthesis of these next-generation functional groups. nih.gov
Prospective Research Areas and Methodological Innovations in the Study of This Chemical Compound
The future study of this compound opens up several avenues for research and methodological innovation.
Prospective Research Areas:
Medicinal Chemistry: A key research direction is the synthesis of a chemical library based on the this compound scaffold. By introducing diverse substituents on the sulfonamide nitrogen, novel compounds can be generated and screened for a wide range of biological activities, including as potential enzyme inhibitors or antimicrobial agents. nih.govmdpi.com
Materials Science: The sulfonamide group can participate in hydrogen bonding and coordination chemistry. This suggests the potential for using this compound or its derivatives in the design of novel polymers, metal-organic frameworks (MOFs), or other functional materials with tailored properties.
Asymmetric Catalysis: The chiral variants of this compound could be explored as ligands in asymmetric catalysis, where the sulfonamide and ether functionalities could coordinate to a metal center and create a chiral environment for stereoselective transformations.
Methodological Innovations:
Advanced Synthetic Methods: The application of modern synthetic technologies such as flow chemistry and mechanochemistry could enable a more efficient, scalable, and environmentally friendly synthesis and derivatization of this compound. researchgate.net Electrochemical methods, which can be used for the dealkylation of sulfonamides, represent another green chemistry approach that could be applied. mdpi.com
Computational Chemistry: Density Functional Theory (DFT) calculations and other computational tools can be employed to predict the compound's reactivity, conformational landscape, and spectroscopic properties. Such studies can guide synthetic efforts and help in the rational design of new derivatives with desired biological or material properties.
Advanced Analytical Techniques: Techniques like ion mobility-mass spectrometry can provide detailed insights into the gas-phase structure of the molecule and its complexes. The predicted collision cross-section (CCS) values, which are calculated based on the molecule's size and shape, are instrumental in its identification and characterization. uni.lu
Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 168.06889 | 133.8 |
| [M+Na]+ | 190.05083 | 141.5 |
| [M-H]- | 166.05433 | 134.0 |
| [M+NH4]+ | 185.09543 | 154.3 |
| [M+K]+ | 206.02477 | 140.7 |
Data sourced from PubChemLite and calculated using CCSbase. uni.lu
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-Methoxy-2-methylpropane-1-sulfonamide?
- Methodological Answer : Synthesis typically involves sulfonylation of a methoxy-substituted precursor. For example, starting with a sulfonyl chloride derivative (e.g., 2-methylpropane-1-sulfonyl chloride), followed by reaction with a methoxy amine under controlled conditions. Key steps include:
- Nucleophilic substitution : Reacting sulfonyl chloride with 2-methoxy-2-methylpropaneamine in anhydrous dichloromethane at 0–5°C.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Characterization : Confirm structure via -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation.
- Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, lab coat, safety goggles). Avoid prolonged exposure to moisture or heat (>40°C) .
- Stability Monitoring : Perform periodic HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile mobile phase) to detect degradation .
Q. What analytical techniques are suitable for confirming the purity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (UV detection at 254 nm) with a gradient elution system (water:acetonitrile, 95:5 to 50:50 over 20 min).
- Spectroscopy : FT-IR to confirm sulfonamide (–SONH) and methoxy (–OCH) functional groups.
- Elemental Analysis : Verify carbon, hydrogen, nitrogen, and sulfur content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardized Assays : Replicate studies under identical conditions (e.g., cell line, incubation time, concentration range).
- Data Normalization : Use internal controls (e.g., reference inhibitors) and normalize activity to protein content or cell count.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s test) to compare datasets from independent studies. Cross-reference with structurally analogous sulfonamides (e.g., 2-fluoro-6-methoxybenzenesulfonamide) to identify structure-activity trends .
Q. What experimental strategies improve the aqueous solubility of this compound for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Use biocompatible solvents (e.g., PEG-400 or cyclodextrin derivatives) at ≤10% v/v in saline.
- pH Adjustment : Prepare buffered solutions (pH 7.4) with sodium bicarbonate to enhance ionization of the sulfonamide group.
- Prodrug Design : Synthesize phosphate or glycoside derivatives to increase hydrophilicity, followed by enzymatic cleavage in vivo .
Q. How does this compound interact with environmental surfaces, and what are the implications for laboratory contamination?
- Methodological Answer :
- Surface Adsorption Studies : Use quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) to quantify adsorption on glass, stainless steel, or polymer surfaces.
- Decontamination Protocols : Clean surfaces with 70% ethanol or 0.1 M NaOH, followed by rinsing with deionized water. Validate via swab testing and LC-MS analysis .
- Environmental Impact : Compare degradation pathways with perfluorinated sulfonamides (e.g., poly(oxy-1,2-ethanediyl) derivatives) to assess persistence and bioaccumulation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
